tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate
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Overview
Description
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is a compound commonly used in organic synthesis. It is a derivative of amino acids and is often employed as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the protection of the amino group of an amino acid with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing waste and improving reaction control.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Deprotection: Removal of the Boc group to yield the free amine.
Scientific Research Applications
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate involves the protection of amino groups through the formation of a stable Boc group. This prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-[[methoxy(methyl)amino]carbonyl]-4-morpholinecarboxylate
- tert-Butyl (2R)-2-amino-4-methylpentanoate
- tert-Butyl (2R)-2-oxiranylmethyl carbonate
Uniqueness
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C12H24N2O4 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m1/s1 |
InChI Key |
OLMUCDWKBWSQKO-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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